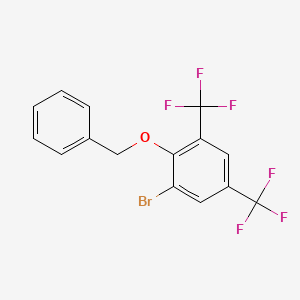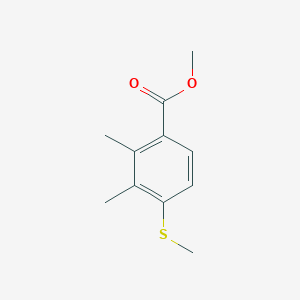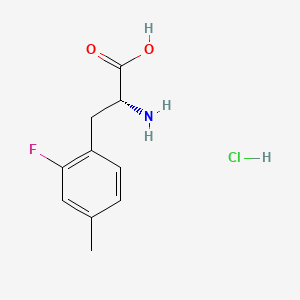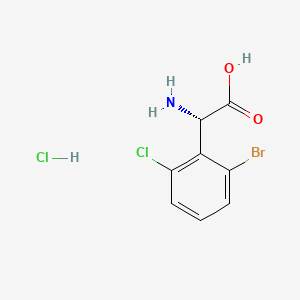
2-(Benzyloxy)-1-bromo-3,5-bis(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzyloxy)-1-bromo-3,5-bis(trifluoromethyl)benzene is an organic compound characterized by the presence of a benzyloxy group, a bromine atom, and two trifluoromethyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator . The trifluoromethyl groups can be introduced using reagents such as trifluoromethyl iodide (CF3I) under conditions that promote electrophilic aromatic substitution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-1-bromo-3,5-bis(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The benzyloxy group can be oxidized to a benzoic acid derivative or reduced to a benzyl alcohol.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Trifluoromethyl Iodide (CF3I): Used for introducing trifluoromethyl groups.
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substituted Derivatives: Products formed by nucleophilic substitution of the bromine atom.
Oxidized or Reduced Derivatives: Products formed by oxidation or reduction of the benzyloxy group.
Coupled Products: Products formed by coupling reactions with other aromatic compounds.
Scientific Research Applications
2-(Benzyloxy)-1-bromo-3,5-bis(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-1-bromo-3,5-bis(trifluoromethyl)benzene involves its interactions with various molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity . These interactions can modulate the activity of enzymes, receptors, and other biological targets .
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)-1-chloro-3,5-bis(trifluoromethyl)benzene: Similar structure but with a chlorine atom instead of bromine.
2-(Benzyloxy)-1-fluoro-3,5-bis(trifluoromethyl)benzene: Similar structure but with a fluorine atom instead of bromine.
2-(Benzyloxy)-1-iodo-3,5-bis(trifluoromethyl)benzene: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 2-(Benzyloxy)-1-bromo-3,5-bis(trifluoromethyl)benzene imparts unique reactivity compared to its chloro, fluoro, and iodo analogs. Bromine’s moderate electronegativity and size make it a versatile leaving group in substitution reactions and a suitable participant in coupling reactions .
Properties
Molecular Formula |
C15H9BrF6O |
|---|---|
Molecular Weight |
399.12 g/mol |
IUPAC Name |
1-bromo-2-phenylmethoxy-3,5-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C15H9BrF6O/c16-12-7-10(14(17,18)19)6-11(15(20,21)22)13(12)23-8-9-4-2-1-3-5-9/h1-7H,8H2 |
InChI Key |
FCQZPLLROMUYRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Br)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,3S,7S,9R)-8-(1-ethoxyethoxy)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol](/img/structure/B14024469.png)

![1-[4-[(1S,3R)-3-Aminocyclohexyl]piperazin-1-YL]ethanone](/img/structure/B14024476.png)
![O2-tert-butyl O4-methyl (1S,4R,5S)-2-azabicyclo[3.1.0]hexane-2,4-dicarboxylate](/img/structure/B14024493.png)


![2-(4-Acetylphenoxy)-9,10-dimethoxy-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one](/img/structure/B14024502.png)



![2-(3,5-Difluoro-4'-methyl-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14024525.png)
![Benzo[d]thiazol-4-ylmethanamine](/img/structure/B14024527.png)

![benzenesulfonate;5-[3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate](/img/structure/B14024538.png)
